Chemoselective Primary Amine Protection: Acid/Base Stability Profile
2-Acetyl-4-nitroindan-1,3-dione exhibits a unique chemoselectivity profile as a primary amine protecting group, displaying excellent stability to acidic conditions and secondary/tertiary bases, while being quantitatively removable with 2% hydrazine at ambient temperature [1][2]. The non-nitrated analog, 2-acetylindan-1,3-dione, lacks the electron-withdrawing nitro group and does not possess this orthogonal deprotection mechanism.
| Evidence Dimension | Deprotection Condition / Orthogonality |
|---|---|
| Target Compound Data | Stable to acid and secondary/tertiary bases; removed with 2% hydrazine at ambient temperature |
| Comparator Or Baseline | 2-acetylindan-1,3-dione (no nitro group): No comparable orthogonal deprotection mechanism reported |
| Quantified Difference | Qualitative difference in chemoselectivity (presence vs. absence of orthogonal hydrazine-labile group) |
| Conditions | Solid-phase peptide and oligosaccharide synthesis (Kellam et al., 1998; US6462183B1) |
Why This Matters
This orthogonal stability profile allows for selective deprotection in the presence of acid- or base-sensitive functionalities, enabling complex multi-step syntheses not possible with generic indandiones.
- [1] Kellam, B., Bycroft, B. W., Chan, W. C., & Chhabra, S. R. (1998). Solid phase strategies: Applications of 2-acetyl-4-nitroindane-1,3-dione as a selective protecting group for primary amines. Tetrahedron, 54(24), 6817-6832. View Source
- [2] Alchemia Pty Ltd. (2002). Protected aminosugars. U.S. Patent No. US6462183B1. View Source
